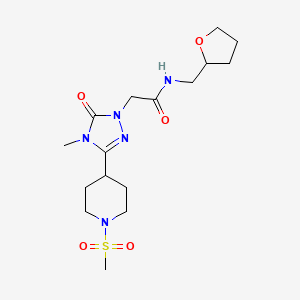
2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Beschreibung
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a methylsulfonyl-piperidine moiety and an N-linked tetrahydrofuran-methyl group. The methylsulfonyl group on the piperidine ring may enhance solubility and metabolic stability, while the tetrahydrofuran-methyl side chain could influence target binding affinity compared to simpler alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O5S/c1-19-15(12-5-7-20(8-6-12)27(2,24)25)18-21(16(19)23)11-14(22)17-10-13-4-3-9-26-13/h12-13H,3-11H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKOOPEZCIYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2CCCO2)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides and related derivatives. Key structural comparisons include:
Key Observations :
- Triazole Core Modifications : The target compound’s 5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl core lacks a sulfur atom at the 3-position compared to thioacetamide derivatives (e.g., ), which may reduce redox-mediated side effects .
- Piperidine vs.
- Tetrahydrofuran-Methyl Side Chain : This substituent likely enhances metabolic stability relative to fluorophenyl or thiophenyl groups, which are prone to oxidative metabolism .
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The target compound’s tetrahydrofuran-methyl group may further optimize bioavailability due to increased lipophilicity.
- The methylsulfonyl group could enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism.
- Solubility and Stability: The methylsulfonyl-piperidine moiety likely improves aqueous solubility compared to non-polar substituents (e.g., 3-methylphenyl in ), while the tetrahydrofuran group balances lipophilicity for membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


